molecular formula C14H15N3OS B2601067 (4-Phenyl-1,2,3-thiadiazol-5-yl)(piperidino)methanone CAS No. 477863-68-6

(4-Phenyl-1,2,3-thiadiazol-5-yl)(piperidino)methanone

Cat. No.: B2601067
CAS No.: 477863-68-6
M. Wt: 273.35
InChI Key: IAVQYKDUUKQHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Phenyl-1,2,3-thiadiazol-5-yl)(piperidino)methanone” is a chemical compound that belongs to the class of 1,2,3-thiadiazole derivatives . It has been studied for its biochemical and biological properties . This compound has been found to be a potent and selective inhibitor .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H15N3OS . The structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms.

Scientific Research Applications

Cancer Therapy Applications

The compound and its derivatives have been studied for their potential in inhibiting cancer cell growth. For example, derivatives such as 4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone have shown significant in vitro growth inhibitory activity against a panel of human cancer cell lines, including glioma cell lines. This activity is attributed to the inhibition of both alpha-1 Na(+)/K(+)-ATPase (NAK) and Ras oncogene activity, which are therapeutic targets in glioma, melanoma, and non-small-cell lung cancers (NSCLCs) (Lefranc et al., 2013).

Antimicrobial Activity

Some synthesized derivatives have exhibited significant antimicrobial activities. Novel compounds such as (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones have been synthesized and tested for their antimicrobial efficacy. Among these, certain compounds displayed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Murthy & Shashikanth, 2012).

Enzyme Inhibition for Neurodegenerative Diseases

Derivatives of this compound have also been evaluated for their enzyme inhibitory activities, which are relevant in the context of neurodegenerative diseases. For instance, 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives have been assessed for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showing promising results. This suggests potential applications in treating diseases characterized by enzyme dysregulation (Cetin et al., 2021).

Synthesis and Structural Characterization

Research has also focused on the synthesis, characterization, and theoretical analysis of thiadiazole derivatives. Studies involving density functional theory (DFT) calculations and molecular docking have provided insights into the structural properties and potential biological activities of these compounds, laying the groundwork for further pharmacological research (Shahana & Yardily, 2020).

Properties

IUPAC Name

(4-phenylthiadiazol-5-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-14(17-9-5-2-6-10-17)13-12(15-16-19-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVQYKDUUKQHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.